Methyltetrazine-Amine
CAS No.: 1345955-28-3
Cat. No.: VC0535246
Molecular Formula: C10H12ClN5
Molecular Weight: 237.69 g/mol
Purity: >95% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1345955-28-3 |
---|---|
Molecular Formula | C10H12ClN5 |
Molecular Weight | 237.69 g/mol |
IUPAC Name | [4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C10H11N5.ClH/c1-7-12-14-10(15-13-7)9-4-2-8(6-11)3-5-9;/h2-5H,6,11H2,1H3;1H |
Standard InChI Key | NIGOLWATPZTKQT-UHFFFAOYSA-N |
SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CN |
Canonical SMILES | CC1=NN=C(N=N1)C2=CC=C(C=C2)CN.Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
Basic Information and Physical Characteristics
Methyltetrazine-Amine is characterized by specific chemical and physical properties that define its structure and behavior in various applications. The compound's fundamental characteristics are summarized in the following table:
Property | Description |
---|---|
Chemical Formula | C10H11N5 |
Molecular Weight | 201.23 |
CAS Number | 1345955-28-3 |
Physical Appearance | Pink solid |
Purity | >95% (HPLC) |
Solubility | MeOH, DMSO, DMF |
Storage Conditions | -20°C, Desiccate |
Shipping Conditions | Ambient temperature |
Synonyms | (4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine, Methyltetrazine-benzylamine*HCl |
This compound is typically supplied as a hydrochloride salt, which significantly enhances its stability and simplifies its handling in laboratory settings. The salt formation helps maintain the integrity of the tetrazine moiety during storage and various chemical manipulations .
Applications in Bioorthogonal Chemistry
Inverse Electron Demand Diels-Alder Reactions
Methyltetrazine-Amine serves as a fundamental building block in bioorthogonal chemistry, particularly in inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions. This compound reacts with exceptional selectivity with strained alkenes such as trans-cyclooctene (TCO), norbornene, and cyclopropene, forming stable dihydropyridazine linkages. The reaction proceeds with remarkable kinetics, making it one of the fastest bioorthogonal ligation methods currently available .
The IEDDA reaction involving Methyltetrazine-Amine exhibits rate constants exceeding 800 M^-1s^-1, considerably faster than most other bioorthogonal reactions. This exceptional reaction rate is particularly advantageous for applications involving biomolecules in complex biological environments, where rapid conjugation is often essential to capture transient interactions or modifications .
Research Applications
Activity-Based Protein Profiling
Recent research has demonstrated the utility of Methyltetrazine-Amine derivatives in activity-based protein profiling (ABPP). This approach allows for the identification and visualization of enzyme activities within complex biological systems. Methyltetrazine moieties have been successfully incorporated into activity-based probes as bioorthogonal handles, enabling subsequent labeling and detection of target proteins without significantly altering the probe's biological activity .
Current Developments and Future Perspectives
The increasing adoption of Methyltetrazine-Amine in various research applications highlights its growing importance in bioconjugation chemistry. The compound's enhanced stability compared to first-generation tetrazine derivatives has significantly expanded the scope of potential applications, particularly in biological systems where long-term stability is crucial .
Current research continues to explore novel applications of Methyltetrazine-Amine and its derivatives in diverse fields including drug delivery, bioimaging, and proteomics. The exceptional reaction kinetics and biocompatibility of methyltetrazine-based bioorthogonal chemistry position it as a valuable tool for studying biological processes in real-time and under physiologically relevant conditions .
Future developments may focus on optimizing methyltetrazine derivatives for specific applications, further enhancing stability without compromising reactivity, and developing new conjugation partners with tailored properties. The integration of methyltetrazine chemistry with emerging technologies such as nanomedicine, targeted therapy, and advanced imaging techniques represents a promising frontier in biomedical research .
As our understanding of bioorthogonal chemistry continues to expand, Methyltetrazine-Amine will likely remain a key component in the chemical biology toolkit, enabling increasingly sophisticated investigations of biological systems with minimal perturbation of native functions and structures.
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